(E)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide
Description
This compound features a naphthalene core substituted with a benzyloxy group at position 2, linked via an (E)-configured methylene hydrazide bridge to a propane chain. The propane chain is further functionalized with a 3,5-dioxo-1,2,4-triazin-6-ylamino moiety. The (E)-stereochemistry is critical for its spatial arrangement, influencing interactions with biological targets or materials . The benzyloxy group enhances lipophilicity, while the triazinone ring contributes to hydrogen-bonding capabilities, making it a candidate for enzyme inhibition or coordination chemistry .
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-15(26-21-23(32)27-24(33)30-28-21)22(31)29-25-13-19-18-10-6-5-9-17(18)11-12-20(19)34-14-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3,(H,26,28)(H,29,31)(H2,27,30,32,33)/b25-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGXXUPKJKGTQ-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3)NC4=NNC(=O)NC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3)NC4=NNC(=O)NC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide typically involves multi-step organic reactions. One common approach is:
Formation of the naphthalen-1-yl)methylene intermediate: This step involves the reaction of 2-(benzyloxy)naphthalene with a suitable aldehyde under basic conditions to form the (2-(benzyloxy)naphthalen-1-yl)methylene intermediate.
Coupling with triazinyl-propanehydrazide: The intermediate is then reacted with 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyloxy group.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound's unique structural features make it a candidate for therapeutic applications. The presence of the naphthalene ring and the triazinyl moiety allows for potential interactions with biological targets such as enzymes and receptors. Research has indicated that compounds with similar structures exhibit anti-cancer and anti-inflammatory properties, suggesting that (E)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide may also possess such activities.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of naphthalene-based compounds can inhibit tumor growth in various cancer cell lines. Further research is needed to explore the specific mechanisms of action for this compound.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses.
Materials Science
Novel Material Development
The compound can be utilized in the synthesis of advanced materials with unique electronic or optical properties. Its ability to form stable complexes makes it suitable for applications in organic electronics and photonic devices.
Research Findings
Studies have demonstrated that naphthalene derivatives can enhance charge transport properties in organic semiconductors. This suggests that this compound could be explored as a component in organic photovoltaic cells or light-emitting diodes (LEDs).
Biological Research
Molecular Probes and Ligands
In biological research, the compound can serve as a molecular probe or ligand to study various biochemical pathways. Its structural complexity allows it to interact with multiple biological targets simultaneously.
Applications in Assays
The compound can be used in assays designed to investigate enzyme-substrate interactions or receptor-ligand binding studies. This application is crucial for understanding drug mechanisms and developing new therapeutic agents.
Industrial Applications
Synthesis of Advanced Polymers
The compound's reactivity allows it to be used as a precursor in the synthesis of advanced polymers. These polymers may have applications in coatings, adhesives, and other industrial materials.
Potential as a Chemical Intermediate
Due to its complex structure and reactivity profile, this compound can serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The naphthalene and triazinyl moieties play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural analogues with variations in aromatic substituents, linker chains, and functional groups:
Spectroscopic Characterization
- IR Spectroscopy: The target compound’s IR spectrum would show bands for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and C=N (1595–1600 cm⁻¹), aligning with triazinone and hydrazide functionalities observed in analogues .
- NMR Data: Expected signals include: ¹H NMR: δ 5.4–5.5 ppm (–OCH₂ from benzyloxy), δ 7.2–8.4 ppm (naphthalene and aromatic protons), δ 8.3–8.5 ppm (methylene hydrazide –CH=N–) . ¹³C NMR: Peaks at ~165 ppm (C=O), ~153 ppm (triazinone C=O), and ~125–142 ppm (aromatic carbons) .
Physicochemical and Computational Insights
- LogP Calculations : The benzyloxy-naphthyl group increases logP (~3.5) compared to dichlorophenyl (~3.8) and trifluoromethylphenyl (~4.0) analogues, suggesting moderate membrane permeability .
- Hydrogen-Bonding Capacity: The triazinone moiety provides two hydrogen-bond acceptors (C=O), while the hydrazide –NH groups serve as donors, favoring interactions with enzymes like acetylcholinesterase (inferred from ) .
Crystallographic and Stereochemical Considerations
- The (E)-configuration minimizes steric clash between the naphthalene and triazinone moieties, as seen in similar hydrazides .
- Crystallographic data for analogues (e.g., ) suggest planar arrangements of aromatic systems, which may enhance stacking interactions in biological systems .
Biological Activity
The compound (E)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a naphthalene moiety and a hydrazide functional group. Its molecular formula is C₁₈H₁₈N₄O₃. The presence of the benzyloxy group enhances lipophilicity, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of hydrazides can possess significant antimicrobial properties. For instance, compounds similar to the one demonstrated moderate to significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .
2. Enzyme Inhibition
The compound is of interest for its potential inhibitory effects on cholinesterase enzymes. In related studies, hydrazide derivatives have been reported to show selective inhibition against butyrylcholinesterase (BChE), which is crucial in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to the following mechanisms:
- Interaction with Enzymes : The hydrazide moiety may interact with active sites of enzymes such as cholinesterases, leading to inhibition.
- Antimicrobial Mechanism : The lipophilic nature of the benzyloxy group may facilitate membrane penetration in bacteria and fungi, disrupting their cellular integrity.
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various hydrazide derivatives against clinical isolates. The results indicated that certain modifications in the structure led to enhanced efficacy against resistant strains of bacteria .
Case Study 2: Cholinesterase Inhibition
In another study focusing on cholinesterase inhibitors for Alzheimer's treatment, compounds with structural similarities to our target compound were evaluated. The findings revealed promising IC50 values indicating effective inhibition against BChE .
Data Tables
The following table summarizes key findings related to the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
